Dimethyl 4-fluoroisophthalate
Overview
Description
Dimethyl 4-fluoroisophthalate is an organic compound with the molecular formula C10H9FO4. It is a derivative of isophthalic acid, where two methyl ester groups and a fluorine atom are attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-fluoroisophthalate can be synthesized through the esterification of 4-fluoroisophthalic acid with methanol. The reaction typically involves heating the acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is refluxed for several hours, followed by neutralization with sodium bicarbonate and extraction with an organic solvent like chloroform .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, large-scale production may incorporate purification steps like distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-fluoroisophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield 4-fluoroisophthalic acid and methanol in the presence of aqueous acids or bases.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols, typically in the presence of a base such as triethylamine.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted isophthalates.
Hydrolysis: 4-fluoroisophthalic acid.
Reduction: 4-fluoroisophthalic alcohol.
Scientific Research Applications
Dimethyl 4-fluoroisophthalate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability and chemical resistance.
Biology and Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of dimethyl 4-fluoroisophthalate depends on its application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Dimethyl isophthalate: Lacks the fluorine atom, resulting in different reactivity and properties.
Dimethyl terephthalate: Has a different substitution pattern on the benzene ring, leading to distinct chemical behavior.
Dimethyl 5-fluoroisophthalate: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness: Dimethyl 4-fluoroisophthalate’s unique combination of ester groups and a fluorine atom provides it with distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
dimethyl 4-fluorobenzene-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJDJPJGAJARGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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